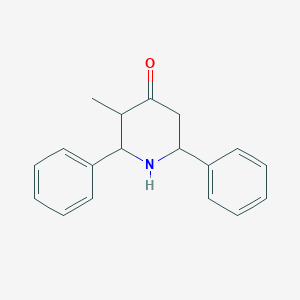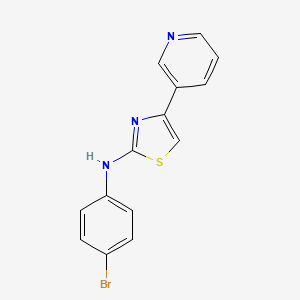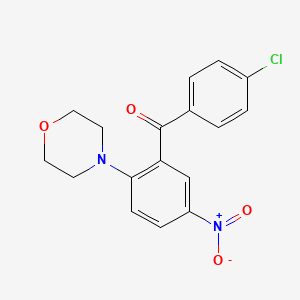![molecular formula C17H15BrN4O3S B10809935 (4-bromophenyl)[3-(dimethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B10809935.png)
(4-bromophenyl)[3-(dimethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-301901 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is studied for its potential effects and mechanisms in biological systems, making it a subject of research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-301901 involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of Intermediate Compounds: This step may involve reactions such as alkylation, acylation, or condensation.
Cyclization: The intermediate compounds undergo cyclization to form the core structure of WAY-301901.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of WAY-301901 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
WAY-301901 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
WAY-301901 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of WAY-301901 involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
WAY-301901 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-301398: Another compound studied for its effects on amyloid diseases and synucleinopathies.
WAY-301902: A compound with similar structural features but different biological activities.
The uniqueness of WAY-301901 lies in its specific chemical structure and the resulting biological effects, which may differ from those of similar compounds.
Properties
Molecular Formula |
C17H15BrN4O3S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
(4-bromophenyl)-[3-(dimethylamino)-5,5-dioxo-3H-[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2-yl]methanone |
InChI |
InChI=1S/C17H15BrN4O3S/c1-20(2)17-21(16(23)11-7-9-12(18)10-8-11)19-15-13-5-3-4-6-14(13)26(24,25)22(15)17/h3-10,17H,1-2H3 |
InChI Key |
LOKBDCJOMPACRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1N2C(=NN1C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B10809854.png)
![4-Hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-YL)(3-hydroxyphenyl)methyl]-2H-chromen-2-one](/img/structure/B10809855.png)
![[4-(2-Fluoro-phenyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B10809867.png)
![2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B10809868.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B10809911.png)
![N-(3,4-dimethylphenyl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}methanesulfonamide](/img/structure/B10809914.png)

![2-[2-(2,6-Dimethylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10809937.png)
![N-(4-methylphenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B10809939.png)


![(6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B10809952.png)

![3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10809961.png)
